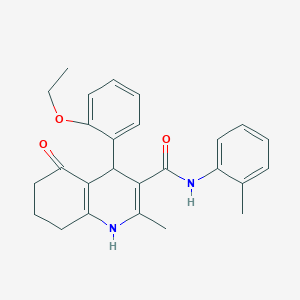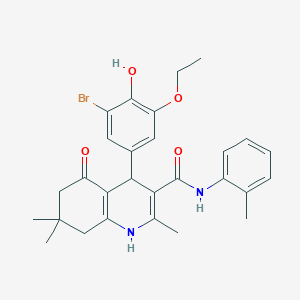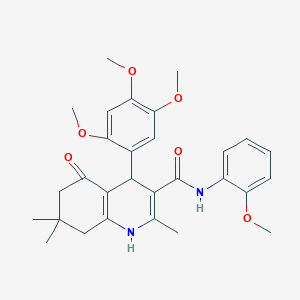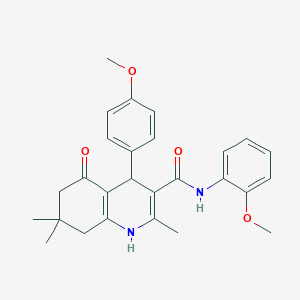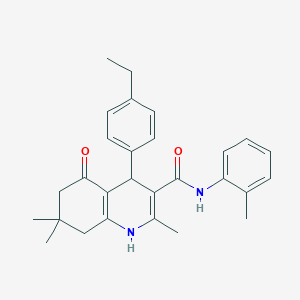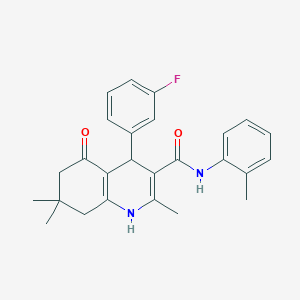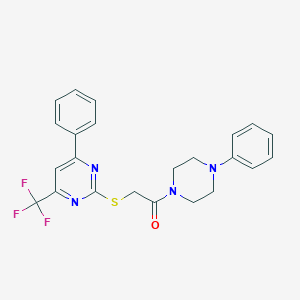
2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from aniline derivatives, the piperazine ring can be formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.
Coupling Reactions: The piperazine and pyrimidine rings are then coupled using reagents like thionyl chloride or other coupling agents.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group might enhance its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-{[4-phenyl-6-(methyl)pyrimidin-2-yl]sulfanyl}ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Phenylpiperazin-1-yl)-2-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}ethanone: Contains a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide may confer unique properties, such as increased metabolic stability and enhanced lipophilicity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H21F3N4OS |
|---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C23H21F3N4OS/c24-23(25,26)20-15-19(17-7-3-1-4-8-17)27-22(28-20)32-16-21(31)30-13-11-29(12-14-30)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
InChI Key |
QFBHURLUHDYMDT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B419944.png)
![2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B419945.png)
![2-[[4-benzyl-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B419947.png)
![2-[(4,6-diamino-2-pyrimidinyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B419951.png)
![N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419952.png)
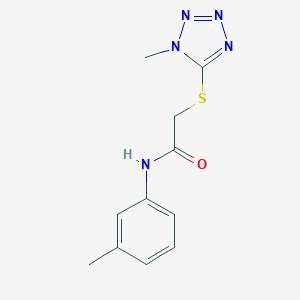
![2-[[4,5-Bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B419955.png)

